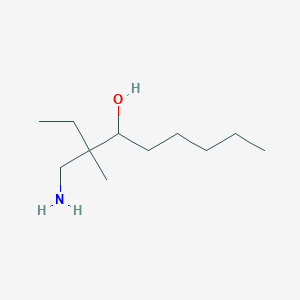

3-(Aminomethyl)-3-methylnonan-4-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H25NO |

|---|---|

Molekulargewicht |

187.32 g/mol |

IUPAC-Name |

3-(aminomethyl)-3-methylnonan-4-ol |

InChI |

InChI=1S/C11H25NO/c1-4-6-7-8-10(13)11(3,5-2)9-12/h10,13H,4-9,12H2,1-3H3 |

InChI-Schlüssel |

UKQXKGMHVWNXET-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C(C)(CC)CN)O |

Herkunft des Produkts |

United States |

Spectroscopic and Stereochemical Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a unique molecular formula from the measured exact mass.

For 3-(Aminomethyl)-3-methylnonan-4-ol (Molecular Formula: C₁₁H₂₅NO), HRMS analysis would involve ionizing the molecule, commonly through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, and then measuring its exact mass. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between these values provides strong evidence for the correct elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|

Note: The data presented in this table is illustrative. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The observed mass and mass error are hypothetical values representing a typical HRMS experiment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, which is used to build a model of the atomic arrangement.

For this compound, which has two stereocenters (at the C3 and C4 positions), X-ray crystallography can unequivocally establish the relative and absolute stereochemistry of a single stereoisomer. The analysis yields precise data on bond lengths, bond angles, and torsional angles, providing a complete and unambiguous structural depiction. This is particularly crucial for chiral molecules, as it can differentiate between enantiomers and diastereomers, a task that is challenging for many other analytical methods. The ability to obtain a crystalline derivative of the compound is a prerequisite for this analysis.

Chiral Analytical Techniques

Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Chiral analytical techniques are essential for separating and identifying these individual isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate enantiomers and diastereomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. nih.gov The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each stereoisomer.

In the case of this compound, a suitable chiral HPLC method would allow for the baseline separation of all four stereoisomers. mdpi.com The development of such a method involves screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type) and optimizing the mobile phase composition to achieve the desired resolution. nih.govgoogle.com This technique is not only qualitative, for identifying the present stereoisomers, but also quantitative, for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.

Table 2: Illustrative Chiral HPLC Separation Data for Stereoisomers of this compound

| Stereoisomer | Retention Time (min) |

|---|---|

| (3R,4S) | 12.5 |

| (3S,4R) | 14.8 |

| (3R,4R) | 18.2 |

Note: The retention times are hypothetical and depend on the specific chiral stationary phase, mobile phase, flow rate, and temperature used.

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory). While optical rotation can confirm the presence of a chiral, non-racemic substance, it generally cannot be used to determine the absolute configuration without comparison to a known standard.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers produce mirror-image CD spectra. This technique is particularly useful for studying the stereochemical features of molecules containing chromophores near a stereocenter. While the amino alcohol itself has weak chromophores, derivatization can be used to introduce stronger ones, enhancing the CD signal and facilitating stereochemical assignment, often through comparison with theoretical calculations. nih.gov

Reaction Chemistry and Mechanistic Investigations of 3 Aminomethyl 3 Methylnonan 4 Ol

Reactivity of the Amino Group

The primary amino group in 3-(aminomethyl)-3-methylnonan-4-ol is a nucleophilic center, capable of participating in a variety of chemical transformations. However, its reactivity is tempered by the steric bulk of the adjacent quaternary carbon.

Amine Alkylation and Acylation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and thus susceptible to alkylation and acylation.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reactions with alkyl halides. Due to the steric hindrance around the aminomethyl group, these reactions may require more forcing conditions compared to less hindered primary amines. The reaction proceeds via a nucleophilic substitution mechanism. Over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a possibility, and controlling the stoichiometry of the reactants is crucial for selective mono-alkylation.

| Reagent | Catalyst/Conditions | Expected Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Heat | N-alkyl-3-(aminomethyl)-3-methylnonan-4-ol |

| Reductive Amination with Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN), Acid catalyst | N-alkyl-3-(aminomethyl)-3-methylnonan-4-ol |

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically rapid and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen halide byproduct formed when using acyl chlorides. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

| Reagent | Conditions | Expected Product |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine), Aprotic solvent | N-acyl-3-(aminomethyl)-3-methylnonan-4-ol |

| Acid Anhydride ((RCO)₂O) | Heat or catalyst (e.g., DMAP) | N-acyl-3-(aminomethyl)-3-methylnonan-4-ol |

Cyclization Reactions Involving the Amine Functionality (e.g., Oxazolidinone formation)

The proximate arrangement of the amino and hydroxyl groups in this compound allows for intramolecular cyclization reactions to form heterocyclic structures. A notable example is the formation of an oxazolidinone ring. This transformation can be achieved by reacting the amino alcohol with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or diethyl carbonate. The reaction proceeds by initial formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the five-membered ring.

| Reagent | Conditions | Expected Product |

| Phosgene (COCl₂) | Base (e.g., Triethylamine) | 5-(1-hydroxy-1-methylheptyl)-5-methyl-oxazolidin-2-one |

| Carbonyldiimidazole (CDI) | Heat | 5-(1-hydroxy-1-methylheptyl)-5-methyl-oxazolidin-2-one |

| Diethyl Carbonate | Base (e.g., NaOEt), Heat | 5-(1-hydroxy-1-methylheptyl)-5-methyl-oxazolidin-2-one |

Rearrangement Reactions (e.g., Demjanov-type rearrangements if applicable)

Primary amines can undergo rearrangement reactions upon treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid. This reaction, known as the Demjanov rearrangement, involves the formation of a diazonium salt intermediate, which is unstable and readily loses nitrogen gas to form a carbocation. organicreactions.orgwikipedia.org In the case of this compound, the initially formed primary carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. Subsequent trapping of the carbocation by water would lead to the formation of a rearranged alcohol. The steric hindrance around the aminomethyl group might influence the migratory aptitude of the neighboring groups.

| Reagent | Conditions | Potential Products |

| Sodium Nitrite (NaNO₂), aq. HCl | 0-5 °C | 3-hydroxymethyl-3-methylnonan-4-ol (unrearranged), 3,4-dimethyl-decan-4,5-diol (rearranged) |

Hydrogenation and Dehydrogenation Mechanisms

Hydrogenation: The functional groups in this compound are saturated and therefore not susceptible to hydrogenation under typical conditions. However, if unsaturated analogues of this compound were considered, catalytic hydrogenation would readily reduce carbon-carbon double or triple bonds without affecting the amino and hydroxyl groups.

Dehydrogenation: The catalytic dehydrogenation of amino alcohols can lead to the formation of various products depending on the catalyst and reaction conditions. For instance, acceptorless dehydrogenation using a ruthenium catalyst could potentially lead to the formation of a lactam through intramolecular cyclization, although this would require oxidation of the primary amine and the tertiary alcohol, which is challenging. More commonly, dehydrogenation of primary amino alcohols can yield amino ketones or cyclic imines.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to significant steric hindrance. This makes reactions such as esterification and etherification more challenging.

Esterification and Etherification Reactions

Esterification: The reaction of the tertiary alcohol with carboxylic acids or their derivatives to form esters is generally slow and requires specific catalysts or activating agents. Direct Fischer esterification with a carboxylic acid under acidic conditions is often inefficient for tertiary alcohols due to competing elimination reactions. More effective methods include the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

| Reagent | Catalyst/Conditions | Expected Product |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine), DMAP | 3-(aminomethyl)-3-methylnonan-4-yl ester |

| Carboxylic Acid (RCOOH) | DCC, DMAP | 3-(aminomethyl)-3-methylnonan-4-yl ester |

Etherification: The formation of ethers from the tertiary alcohol is also challenging due to steric hindrance. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may be feasible but would require a strong base to deprotonate the tertiary alcohol. Acid-catalyzed dehydration to form an alkene is a common side reaction under acidic etherification conditions.

| Reagent | Conditions | Expected Product |

| Alkyl Halide (R-X) | Strong base (e.g., NaH) | 3-(aminomethyl)-3-methyl-4-alkoxynonane |

Oxidation Pathways

The oxidation of amino alcohols such as this compound presents a challenge of chemoselectivity due to the presence of two oxidizable groups: the primary amine and the secondary alcohol. The outcome of the oxidation is highly dependent on the reagents and reaction conditions employed.

Direct oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds can be achieved with high selectivity. nih.gov A notable method involves the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system for the aerobic oxidation of amino alcohols. nih.gov This system demonstrates high chemoselectivity for the alcohol group, leaving the amine untouched. For this compound, this would theoretically yield 3-(aminomethyl)-3-methylnonan-4-one. The reaction proceeds under mild, ambient temperature conditions with air as the oxidant, making it an environmentally benign approach. nih.gov

Another strategy for the selective oxidation of the alcohol in the presence of an amine employs oxoammonium salts, such as "Bobbitt's salt," under acidic conditions. nih.gov The amine is protonated to form an ammonium salt, rendering it resistant to oxidation. nih.gov Subsequent oxidation of the alcohol can then proceed, followed by basification to yield the imine if a primary or secondary amine is present. In the case of this compound, selective oxidation of the secondary alcohol would be the primary transformation.

Conversely, conditions can be chosen to favor the oxidation of the amine, though this is less common for producing valuable synthetic intermediates from simple amino alcohols. Without protection, strong oxidizing agents might lead to cleavage of the C-C bond or degradation of the molecule. Therefore, a protection/deprotection strategy is often considered in multi-step syntheses to achieve the desired oxidative transformation without ambiguity. nih.gov

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing System | Potential Product | Selectivity |

| AZADO/Cu, Air | 3-(Aminomethyl)-3-methylnonan-4-one | High for alcohol oxidation |

| Oxoammonium Salt (acidic) | 3-(Aminomethyl)-3-methylnonan-4-one | High for alcohol oxidation |

| Strong, non-selective oxidant | Mixture of products, degradation | Low |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group (hydroxide, OH⁻), making direct nucleophilic substitution challenging under neutral conditions. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a much better leaving group (H₂O). libretexts.orglibretexts.org Subsequent attack by a nucleophile, such as a halide ion, can then proceed. For a secondary alcohol like the one in this compound, the reaction could proceed through an Sₙ1 or Sₙ2 mechanism, depending on the specific conditions and the stability of the potential carbocation intermediate. libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This two-step process allows for substitution reactions with a wide range of nucleophiles under milder conditions.

A more direct and atom-economical approach for the substitution of alcohols with N-nucleophiles is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, typically catalyzed by transition metals like ruthenium or iridium. rsc.org In this process, the catalyst temporarily removes hydrogen from the alcohol to form the corresponding ketone in situ. This ketone then reacts with an amine nucleophile to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. rsc.org This method produces water as the only byproduct.

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols. For instance, using fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and a base, alcohols can be activated in a milling jar to form reactive isouronium intermediates, which then react with nucleophiles like amines. nih.gov This solvent-free method can lead to complete stereoinversion in the case of an Sₙ2 reaction. nih.gov

Cooperative Effects Between Amino and Hydroxyl Groups

Intramolecular Hydrogen Bonding Influences on Reactivity and Conformation

The 1,3-relationship between the primary amino group and the secondary hydroxyl group in this compound allows for the formation of a stable six-membered ring-like structure through an intramolecular hydrogen bond (IHB) of the O-H···N type. acs.orgwikipedia.org This non-covalent interaction plays a crucial role in determining the conformational preferences of the molecule in the gas phase and in non-polar solvents. acs.org

Spectroscopic studies, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, on analogous 1,3-amino alcohols have confirmed that conformers featuring this IHB are predominant in non-basic solvents. acs.org The strength of this hydrogen bond is influenced by the substitution on the nitrogen atom; increased alkylation on the nitrogen can enhance the IHB strength. acs.org This hydrogen bond significantly impacts the molecule's reactivity by locking it into a specific conformation, which can influence the accessibility of the functional groups and the stereochemical outcome of reactions. For example, the enforced proximity of the amino and hydroxyl groups can affect the rate and mechanism of reactions like acyl transfer.

In basic or highly polar solvents, intermolecular hydrogen bonding with the solvent molecules can disrupt the IHB, leading to a higher population of more extended, non-hydrogen-bonded conformers. acs.org This conformational flexibility is a key aspect of the molecule's chemical behavior in different chemical environments.

Table 2: Influence of Solvent on the Conformation of 1,3-Amino Alcohols

| Solvent Type | Predominant Conformation | Primary Interaction |

| Non-polar (e.g., CCl₄) | Folded (Intramolecular H-bond) | Intramolecular O-H···N |

| Basic (e.g., DMSO) | Extended (Open) | Intermolecular H-bond with solvent |

| Polar Protic (e.g., H₂O) | Extended (Open) | Intermolecular H-bond with solvent |

Chelation Effects in Metal-Mediated Transformations

The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. This chelation can profoundly influence the reactivity and selectivity of metal-mediated transformations.

A clear example of this is the selective mono-N-alkylation of 3-amino alcohols using 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org The amino alcohol reacts with 9-BBN to form a stable bicyclic chelate, which effectively protects the hydroxyl group and directs the subsequent alkylation to the nitrogen atom. This method provides high yields of the mono-N-alkylated product, avoiding the common problem of over-alkylation. organic-chemistry.org This strategy would be highly applicable to this compound for the synthesis of its N-alkyl derivatives.

In transition metal-catalyzed reactions, such as hydrogenations or hydroaminations, the ability of the amino alcohol to act as a bidentate ligand can be crucial for catalytic activity and stereocontrol. nih.gov The substrate can coordinate to the metal catalyst through both the nitrogen and oxygen atoms, creating a rigid, well-defined geometry in the transition state. This chelation-controlled approach can lead to high levels of stereoselectivity in the formation of new chiral centers. For instance, in the asymmetric reduction of a γ-amino ketone to a γ-amino alcohol, the chelation of the substrate to the metal catalyst can direct the delivery of the hydride to a specific face of the carbonyl group.

Detailed Mechanistic Studies of Synthetic Transformations

Transition State Analysis in Stereoselective Reactions

Understanding the transition state geometry is fundamental to explaining and predicting the stereochemical outcome of reactions involving chiral molecules like this compound. While specific transition state analyses for this exact molecule are not available, models developed for analogous systems provide significant insight.

In stereoselective additions to carbonyls or imines, the formation of a cyclic transition state involving the substrate, reagent, and often a metal catalyst is a common feature. For reactions involving 1,3-amino alcohols, chelation plays a key role in organizing the transition state assembly. For example, in a chelation-controlled addition of an organometallic reagent to a γ-amino aldehyde derived from our title compound, the metal would coordinate to both the carbonyl oxygen and the amino nitrogen, forming a rigid chair-like six-membered ring transition state. This conformation would orient the substituents in pseudo-equatorial positions to minimize steric hindrance, thereby directing the nucleophilic attack from the less hindered face and controlling the stereochemistry of the newly formed alcohol center.

In the context of asymmetric synthesis, chiral ligands attached to a metal catalyst create a chiral environment around the reacting center. In the copper-catalyzed asymmetric synthesis of γ-amino alcohols, for example, the enantioselectivity is determined by the specific geometry of the copper-ligand-substrate complex in the transition state. nih.gov The precise arrangement of the reacting partners, dictated by minimizing steric clashes and optimizing electronic interactions, favors one diastereomeric transition state over the other, leading to an enantiomeric excess of one product. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and rationalize the observed stereoselectivities.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. princeton.eduwikipedia.org The magnitude of the KIE can provide strong evidence for bond breaking or formation in the rate-determining step of a reaction. princeton.edu In the context of the synthesis of amino alcohols like this compound, KIE studies are particularly valuable for understanding the mechanisms of C-H bond activation and functionalization.

For the formation of γ-amino alcohols through radical C-H amination, a significant primary KIE is often observed when a C-H bond is cleaved in the rate-determining step. nih.gov For instance, in a radical relay chaperone strategy for the synthesis of β-amino alcohols, an intramolecular hydrogen/deuterium competition experiment revealed a KIE of 6.1, indicating that the hydrogen atom transfer (HAT) is the product-determining step. nih.gov This principle can be extended to the synthesis of this compound. The formation of the aminomethyl group at the C3 position could potentially proceed through a radical-mediated C-H amination at a precursor molecule. If the abstraction of a hydrogen atom from the carbon that becomes the quaternary center is the rate-limiting step, a significant primary KIE would be expected upon isotopic labeling of this position.

Secondary KIEs can also offer mechanistic insights. wikipedia.org For example, a change in hybridization from sp³ to sp² at a carbon atom during a reaction typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse secondary KIE (kH/kD < 1). wikipedia.org In the synthesis of this compound, the formation of the quaternary center at C3 involves the creation of new C-C and C-N bonds. Probing the KIE at adjacent positions could reveal details about the transition state geometry.

The table below summarizes typical KIE values and their general interpretations in the context of reactions relevant to the synthesis of amino alcohols.

| Isotope Effect Type | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | > 2 | C-H bond breaking in or before the rate-determining step. princeton.edu |

| Secondary α-KIE | ~1.0-1.2 | Change in hybridization from sp³ to sp² at the α-carbon in the transition state. |

| Secondary α-KIE | ~0.8-0.9 | Change in hybridization from sp² to sp³ at the α-carbon in the transition state. |

| Secondary β-KIE | > 1 | Hyperconjugative stabilization of a developing positive charge or radical center at the β-position. |

This table presents generalized data based on established principles of kinetic isotope effects and is intended to be illustrative for reactions analogous to the synthesis of this compound.

Radical Intermediates and Pathways in C-C and C-N Bond Formations

Radical-mediated reactions have emerged as powerful methods for the construction of complex molecules, including those with sterically demanding centers like the one in this compound. acs.org The formation of the key C-C and C-N bonds in this molecule likely involves radical intermediates, which offer unique reactivity patterns compared to traditional ionic pathways.

The construction of the quaternary carbon at the C3 position is a significant synthetic challenge. Radical approaches are well-suited for creating such sterically congested centers. acs.org One plausible pathway involves the addition of a carbon-centered radical to a suitable precursor. For instance, a radical generated at the C3 position of a nonane (B91170) derivative could be trapped by a formaldehyde (B43269) equivalent or a cyanide source, followed by reduction, to install the aminomethyl group.

Alternatively, a radical addition to an alkene precursor can be envisioned. The generation of α-amino radicals from amino acids or their derivatives via photoredox catalysis is a well-established method for C-C bond formation. acs.org In a hypothetical synthesis of this compound, an α-amino radical could add to a suitably substituted nonene derivative.

The formation of the C-N bond could also proceed through a radical mechanism. Radical C-H amination strategies, often involving a 1,5-hydrogen atom transfer (HAT) from an N-centered radical, are effective for installing amino groups. nih.govresearchgate.net In a precursor to this compound, an N-centered radical could abstract a hydrogen atom from the C3 position, generating a carbon-centered radical that is subsequently trapped to form the C-N bond. nih.gov

The table below outlines potential radical intermediates and their roles in the formation of key bonds in a hypothetical synthesis of this compound, based on known radical reactions.

| Radical Intermediate | Precursor | Role in Bond Formation |

| Tertiary Alkyl Radical at C3 | Nonane derivative with a radical-stabilizing group | Subsequent trapping by a one-carbon electrophile (e.g., for the aminomethyl group) to form a C-C bond. acs.org |

| α-Amino Radical | Amino acid derivative | Addition to an alkene to form a C-C bond. acs.org |

| N-centered Radical | Amine or amide derivative | Intramolecular H-atom abstraction to generate a C-radical for subsequent C-N bond formation. nih.gov |

This table presents hypothetical radical intermediates and pathways based on established principles of radical chemistry and is intended to be illustrative for the synthesis of this compound.

Unveiling the Molecular Architecture of this compound: A Spectroscopic and Stereochemical Exploration

The structural elucidation of novel organic compounds is a cornerstone of chemical research, providing fundamental insights into their properties and potential applications. The compound this compound, a chiral amino alcohol, presents a fascinating case for the application of modern spectroscopic and stereochemical characterization methodologies. This article delves into the sophisticated techniques employed to unravel the three-dimensional structure and connectivity of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS).

While specific experimental data for this compound is not publicly available, this article will detail the established principles and expected outcomes for the analysis of this compound, drawing parallels with structurally related molecules.

Theoretical and Computational Chemistry Studies of 3 Aminomethyl 3 Methylnonan 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structures of molecules. For 3-(Aminomethyl)-3-methylnonan-4-ol, these studies would provide a foundational understanding of its behavior at the atomic level.

Electronic Structure Analysis and Reactivity Prediction

An analysis of the electronic structure of this compound would involve mapping its electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and calculating electrostatic potential maps. This information is crucial for predicting the molecule's reactivity, including identifying potential sites for electrophilic and nucleophilic attack. However, no such analysis has been published.

Conformational Analysis and Energy Minima

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. A thorough conformational analysis would be required to identify the most stable, low-energy conformers. This process involves systematically rotating the molecule's dihedral angles and calculating the potential energy of each resulting structure to locate the global and local energy minima on the potential energy surface. This critical information, which underpins the molecule's three-dimensional structure and interactions, is not available.

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemical methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, no such predictive data exists in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its dynamics and interactions with its environment.

Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways. By calculating the energies of reactants, transition states, and products, computational chemists can map out the most likely reaction mechanisms. This area of research for this compound remains unexplored.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. For a molecule with N atoms, the PES is a (3N-6)-dimensional hypersurface (or 3N-5 for linear molecules) where the dimensions represent the degrees of freedom of the molecule. Mapping the PES allows for the identification of stable isomers, conformational landscapes, and the lowest energy pathways between them.

For this compound, a chiral molecule with a flexible nonane (B91170) chain, multiple rotatable bonds, and functional groups capable of intramolecular hydrogen bonding (the amino and hydroxyl groups), the conformational landscape is expected to be complex. A systematic exploration of the PES would involve varying key dihedral angles, such as those around the C3-C4 bond and the C3-C(aminomethyl) bond, to locate all low-energy conformers.

Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to calculate the single-point energies for thousands of geometric configurations. The results would identify the global minimum energy structure and various local minima, separated by energy barriers. Understanding the relative energies of these conformers is crucial as they can influence the molecule's biological activity and its interaction with catalytic sites.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the kind of data that would be generated from a PES scan, showing the relative stability of different conformations.

| Conformer ID | Description | Method | Relative Energy (kcal/mol) |

| Conf-01 | Global Minimum (Intramolecular H-bond) | DFT/B3LYP/6-311+G(d,p) | 0.00 |

| Conf-02 | Extended Chain Conformation | DFT/B3LYP/6-311+G(d,p) | 2.54 |

| Conf-03 | Gauche Conformer (C3-C4 rotation) | DFT/B3LYP/6-311+G(d,p) | 1.89 |

| Conf-04 | Alternative H-bond Geometry | DFT/B3LYP/6-311+G(d,p) | 3.12 |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory is a cornerstone of chemical kinetics, and computational chemistry provides the tools to locate the saddle points on the potential energy surface that correspond to transition states. For any chemical reaction, the transition state represents the highest energy point along the lowest energy path connecting reactants and products.

In the context of this compound, one might study its formation, degradation, or enzymatic metabolism. For instance, in a hypothetical intramolecular cyclization reaction, a transition state for the formation of a cyclic ether or amine could be located. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to find these first-order saddle points. A key characteristic of a located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path downhill from the transition state to the reactants on one side and the products on the other. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the chemical transformation.

Table 2: Illustrative Transition State and IRC Data for a Hypothetical Reaction

This table shows example data for a transition state analysis of a hypothetical intramolecular cyclization of this compound.

| Parameter | Value |

| Reaction Studied | Intramolecular Cyclization |

| Computational Method | DFT (B3LYP/def2-TZVP) |

| Reactant Energy (Hartree) | -658.12345 |

| Product Energy (Hartree) | -658.13456 |

| Transition State Energy (Hartree) | -658.09876 |

| Activation Energy (kcal/mol) | 15.5 |

| Imaginary Frequency (cm⁻¹) | -254.3 |

| Key TS Bond Distance (Å) | N-C4: 2.15 Å |

Catalyst-Substrate Interactions and Design

Understanding how a substrate like this compound interacts with a catalyst is crucial for optimizing reaction conditions and designing more efficient catalysts. This is particularly relevant for stereoselective synthesis, where a catalyst is used to favor the formation of one enantiomer or diastereomer over others.

Computational modeling, particularly through methods like quantum mechanics/molecular mechanics (QM/MM), can elucidate these interactions in great detail. The active site of the catalyst and the substrate would be treated with a high level of theory (QM), while the rest of the catalyst and solvent are treated with a more computationally efficient method (MM).

These studies can reveal the specific non-covalent interactions—such as hydrogen bonds, steric repulsion, and van der Waals forces—that govern the binding orientation and stabilization of the transition state. For this compound, the amino and hydroxyl groups are key sites for hydrogen bonding with a catalyst, and the stereocenter at C4 would be a critical element in chiral recognition. By analyzing these interactions, researchers can rationally modify the catalyst structure (e.g., by altering its ligands) to enhance selectivity and activity.

Table 3: Example Analysis of Catalyst-Substrate Interactions

This table provides a hypothetical breakdown of the key interactions between this compound and a generic chiral catalyst active site, as would be determined by a QM/MM study.

| Interaction Type | Substrate Group | Catalyst Residue/Moiety | Interaction Energy (kcal/mol) |

| Hydrogen Bond | -OH group | Aspartate-152 | -5.8 |

| Hydrogen Bond | -NH₂ group | Carbonyl of Glycine-87 | -4.2 |

| Steric Repulsion | -CH₃ at C3 | Phenyl ring of Ligand A | +2.1 |

| Hydrophobic | Nonyl chain | Leucine-105 pocket | -3.5 |

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.

To develop a QSAR model for ligands based on the this compound scaffold, one would first need a dataset of structurally related analogues with experimentally measured biological activities (e.g., binding affinity to a specific receptor). For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges on atoms.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is built that correlates a combination of these descriptors with the observed activity. A statistically robust QSAR model can then be used to predict the activity of virtual compounds where, for example, the length of the alkyl chain, the substitution at the amino group, or the stereochemistry are varied. This in silico screening helps prioritize the most promising candidates for synthesis and testing, saving time and resources.

Applications of 3 Aminomethyl 3 Methylnonan 4 Ol and Its Derivatives in Chemical Research

Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and catalysts that can induce stereoselectivity in chemical reactions. 1,3-Amino alcohols, such as 3-(aminomethyl)-3-methylnonan-4-ol, are a prominent class of compounds utilized for this purpose due to their ability to form stable chelate complexes with metal centers and participate in hydrogen bonding interactions.

Ligand Development for Transition Metal Catalysis (e.g., Cu, Pd, Ru)

Derivatives of 1,3-amino alcohols are extensively used as chiral ligands in a variety of transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino alcohol backbone can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Copper Catalysis: Chiral 1,3-amino alcohol derivatives have been successfully employed as ligands in copper-catalyzed reactions, such as the asymmetric hydroamination of allylic alcohols. nih.gov These reactions are valuable for the synthesis of other chiral γ-amino alcohols with high regio- and enantioselectivity. nih.govnih.gov The formation of a chiral copper complex with an amino alcohol-derived ligand can effectively control the approach of the reactants, leading to the preferential formation of one enantiomer.

Palladium Catalysis: In palladium-catalyzed reactions, such as allylic alkylation and C-H activation, chiral ligands derived from amino alcohols play a crucial role. researchgate.netnih.gov For instance, the development of mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands, which can be synthesized from amino alcohols, has enabled the desymmetrization of isopropyl groups through enantioselective β-C(sp3)-H arylation, alkenylation, and alkynylation. nih.gov This highlights the potential for creating chiral centers from prochiral substrates.

Ruthenium Catalysis: Chiral amino alcohol ligands have also found application in ruthenium-catalyzed transfer hydrogenation of ketones, a key transformation in the synthesis of chiral secondary alcohols. While specific examples utilizing this compound are not prevalent, the general success of 1,2- and 1,3-amino alcohols in this area suggests its potential.

The table below summarizes the application of amino alcohol-derived ligands in transition metal catalysis:

| Catalyst System | Reaction Type | Application | Key Findings |

| Copper-Ligand | Asymmetric Hydroamination | Synthesis of chiral γ-amino alcohols | Excellent regio- and enantioselectivity. nih.gov |

| Palladium-MPAO Ligand | Enantioselective C-H Activation | Construction of α-chiral centers | Desymmetrization of isopropyl groups. nih.gov |

| Rhodium-Me-DuPHOS | Asymmetric Hydrogenation | Synthesis of (S)-Pregabalin | High enantiomeric excess achieved. nih.gov |

Organocatalytic Applications

Beyond their role as ligands for metals, 1,3-amino alcohols and their derivatives can function as organocatalysts. mdpi.com These small organic molecules can catalyze reactions through various activation modes, such as the formation of enamines or iminium ions, and through hydrogen bonding interactions. Simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording the products with high purity. mdpi.com The hydroxyl and amino groups of the catalyst can act as a Brønsted acid and base, respectively, or participate in hydrogen bonding to orient the substrates and induce stereoselectivity.

Chiral Auxiliaries in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. nih.govnih.govresearchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. 1,2- and 1,3-amino alcohols are widely used as chiral auxiliaries. organic-chemistry.orgnih.govyoutube.com They can be converted into various heterocyclic systems, such as oxazolidinones or oxazinanones, which can then be N-acylated. The resulting chiral scaffold can control the stereoselectivity of a wide range of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. nih.gov For example, a chiral auxiliary can be used to synthesize specific stereoisomers of amino acids or other complex molecules. nih.govnih.gov

Building Blocks in Complex Molecule Synthesis

The presence of multiple functional groups and a defined stereochemistry makes this compound a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. researchgate.netacs.org

Synthesis of Nitrogen and Oxygen Heterocycles

1,3-Amino alcohols are key precursors for the synthesis of a variety of N- and O-containing heterocycles. acs.org The amino and hydroxyl groups can undergo intramolecular cyclization reactions to form rings of various sizes. For instance, they can be converted into substituted piperidines or 1,3-oxazines. researchgate.netnih.govmdpi.com The synthesis of these heterocyclic structures is of great interest in medicinal chemistry, as they are common motifs in many bioactive molecules. The specific substitution pattern of this compound, with a methyl group at the 3-position, would lead to the formation of highly substituted heterocyclic systems.

The following table outlines the types of heterocycles that can be synthesized from 1,3-amino alcohol precursors:

| Precursor | Reaction Type | Heterocyclic Product | Significance |

| 1,3-Amino alcohol | Intramolecular Cyclization | Substituted Piperidines | Common core in alkaloids and pharmaceuticals. nih.govmdpi.com |

| 1,3-Amino alcohol | Condensation with Aldehydes | 1,3-Oxazines | Versatile intermediates in organic synthesis. researchgate.net |

| 1,3-Amino alcohol | Cyclization with Phosgene (B1210022) Equivalents | Oxazinanones | Precursors for syn-1,3-amino alcohols. acs.org |

Precursors for Polymeric Materials (e.g., Surfactants, specific polymer types)

The dual functionality of amino alcohols also makes them attractive monomers for the synthesis of novel polymers. nih.govnih.gov

Surfactants: Long-chain amino alcohols can be functionalized to produce surfactants. The amino group provides a hydrophilic head, while the long nonyl chain of this compound would act as a hydrophobic tail. Such amino acid-based surfactants can be polymerizable, leading to the formation of chiral nanoparticles with applications in enantioselective crystallization.

Polymers: Amino alcohols can be incorporated into polymer backbones through polycondensation reactions. For example, they can react with diacids to form poly(ester amide)s. nih.gov These materials can be biodegradable and elastomeric, with potential applications in tissue engineering and as biomedical device materials. nih.gov The specific structure of this compound could impart unique properties to the resulting polymers, such as altered thermal stability, mechanical strength, and degradability.

Advanced Materials Chemistry (excluding biological applications)

The unique combination of a bidentate chelating headgroup (amine and alcohol) and a significant hydrocarbon tail makes this compound an intriguing candidate for the synthesis of novel materials with tailored properties.

The aminomethyl and hydroxyl groups of this compound can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common feature of β-amino alcohols in the formation of discrete metal complexes. The significant steric bulk introduced by the 3-methylnonyl group is expected to play a crucial role in determining the nuclearity and geometry of the resulting metal complexes. In many cases, sterically demanding ligands are used to stabilize unusual coordination numbers and geometries or to prevent the formation of polymeric structures.

In the context of Metal-Organic Frameworks (MOFs), the role of this compound is more complex. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands to form extended, porous networks. wikipedia.org While simple amino alcohols are not typical building blocks for MOFs due to their flexibility and tendency to form discrete complexes, the introduction of significant steric hindrance can be a strategy to control the dimensionality and topology of the resulting framework. The bulky nonyl group could act as a "placeholder," influencing the packing of the coordination units and potentially leading to the formation of porous materials. The incorporation of bulky groups onto bridging ligands is a known strategy to prevent the interpenetration of MOF structures, which can be a challenge in the design of highly porous materials. nih.gov

Furthermore, derivatives of this compound, where the amino or hydroxyl group is part of a larger, more rigid multitopic linker, could be designed. For example, incorporating this bulky amino alcohol moiety into a dicarboxylic acid or a similar ditopic ligand could lead to the formation of novel MOFs with functionalized pores. The bulky group would reside within the pores, influencing their size, shape, and chemical environment.

Below is a table summarizing the coordination behavior of analogous sterically hindered amino alcohol ligands with various metal ions, providing a basis for predicting the potential of this compound in forming coordination complexes.

| Ligand Type | Metal Ion(s) | Observed Coordination Behavior | Resulting Structure Type |

| Sterically demanding amino triphenolate ligands | Ti, V, Cr, Mn | Formation of monomeric complexes with specific geometries. | Discrete Metal Complexes |

| Chiral β-amino alcohols | Zn(II), Cu(II), Co(II), Ni(II) | Formation of various coordination compounds. nih.gov | Discrete Metal Complexes |

| Bulky diamide (B1670390) ligands | Mn(II) | Access to complexes with unusual metal-metal bonding. researchgate.net | Discrete Metal Complexes |

| Bulky phosphine (B1218219) ligands | Rh(I) | Creation of highly unsaturated and catalytically active metal centers. numberanalytics.com | Discrete Metal Complexes |

The design of ligands with specific steric and electronic properties is a cornerstone of modern materials chemistry. The structure of this compound offers several avenues for designing ligands that can impart desirable properties to advanced materials. Steric effects, in particular, are a powerful tool for tuning the structure and reactivity of metal complexes and materials. numberanalytics.com

The significant steric hindrance provided by the 3-methylnonyl group can be exploited to create coordinatively unsaturated metal centers. By preventing the close approach of other ligands or solvent molecules, this bulky substituent can lead to the formation of reactive sites within a material, which is a key feature for applications in catalysis and sensing. The steric bulk can also enhance the stability of a material by protecting the metal center from decomposition pathways. researchgate.net

Moreover, the long, flexible nonyl chain could be functionalized to introduce additional properties. For instance, the introduction of fluorinated groups could lead to materials with hydrophobic or oleophobic surfaces. Alternatively, the chain could be used as an anchor to graft the resulting metal complexes onto surfaces or into polymeric matrices, creating hybrid materials with combined properties.

The interplay between the coordinating headgroup and the bulky tail can be systematically varied in derivatives of this compound to fine-tune material properties. For example, modifying the substituents on the amine or the carbon backbone would alter the steric environment around the metal center, influencing properties such as luminescence, magnetic behavior, or gas sorption capacity in the resulting materials. The design of ligands with enhanced steric hindrance has been shown to drastically affect the magnetic properties of lanthanide complexes, leading to single-molecule magnet behavior. acs.org

The following table outlines potential relationships between the structural features of ligands based on this compound and the resulting material properties.

| Structural Feature of Ligand | Potential Effect on Material Properties | Rationale |

| Bulky 3-methylnonyl group | Increased porosity, prevention of framework interpenetration in MOFs. nih.govrsc.org | The steric bulk creates void space and hinders the formation of dense, interpenetrated structures. nih.govrsc.org |

| Functionalization of the nonyl chain | Tailored surface properties (e.g., hydrophobicity), creation of hybrid materials. | The introduction of specific functional groups allows for the control of surface energy and provides a handle for covalent attachment to other materials. |

| Modification of the amino alcohol backbone | Fine-tuning of the coordination environment, influencing electronic and magnetic properties. acs.org | Altering the steric and electronic nature of the ligand directly impacts the d-orbital splitting of the metal center. acs.org |

| Introduction of additional coordinating groups | Formation of higher-dimensional structures (e.g., MOFs). researchgate.net | Multitopic ligands are required to build extended, periodic frameworks. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of structurally complex chiral amino alcohols like 3-(Aminomethyl)-3-methylnonan-4-ol in an environmentally friendly and efficient manner is a key area for future research. Traditional methods for creating such molecules can be resource-intensive. jocpr.com Modern approaches, however, are increasingly focused on green chemistry principles.

Future synthetic strategies for this compound could leverage biocatalysis, employing engineered enzymes to produce the desired stereoisomer with high selectivity from renewable starting materials. nih.govfrontiersin.org The use of enzymatic cascades, either in linear or divergent pathways, could offer a highly efficient route to enantiomerically pure this compound. nih.gov Another promising direction is the application of photoredox catalysis, which utilizes visible light to drive chemical reactions, offering a milder and more sustainable alternative to classical methods. researchgate.net

Furthermore, the development of catalytic asymmetric methods, such as the Petasis borono-Mannich reaction, could provide a practical and scalable route to chiral 1,2-amino alcohols like the target compound. chemrxiv.org These reactions are often performed at room temperature in environmentally benign solvents like ethanol, using commercially available reagents. chemrxiv.org The exploration of hydrogen-borrowing catalysis also presents an attractive, atom-economical alternative for the synthesis of related amino alcohols. beilstein-journals.org

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., amine dehydrogenases). frontiersin.org | High enantioselectivity, use of renewable feedstocks, mild reaction conditions. nih.govfrontiersin.org |

| Photoredox Catalysis | Visible light-mediated reactions. researchgate.net | Sustainable energy source, mild reaction conditions, potential for novel reactivity. researchgate.net |

| Catalytic Asymmetric Reactions | e.g., Petasis borono-Mannich reaction. chemrxiv.org | High yields and enantioselectivities, use of commercially available reagents. chemrxiv.org |

| Hydrogen-Borrowing Catalysis | Use of alcohols as alkylating agents with water as the only byproduct. beilstein-journals.org | Atom-economical, environmentally friendly. beilstein-journals.org |

Exploration of New Catalytic Applications

The bifunctional nature of this compound, containing both a primary amine and a tertiary alcohol, makes it a prime candidate for applications in catalysis. Chiral amino alcohols are well-established as effective ligands and organocatalysts in a variety of asymmetric transformations. polyu.edu.hkresearchgate.net

Future research could explore the use of this compound as a chiral ligand in metal-catalyzed reactions. For instance, its application in the enantioselective addition of diethylzinc (B1219324) to aldehydes has been a benchmark reaction for new chiral amino alcohol ligands and could be a starting point for evaluation. rsc.org The steric hindrance provided by the methyl and nonyl groups may impart unique selectivity in such transformations.

As an organocatalyst, this compound could be investigated in reactions like asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions. The interplay between the amino and hydroxyl groups can facilitate the formation of well-organized transition states, leading to high levels of stereocontrol. The synthesis of new derivatives of this compound could further expand its catalytic repertoire, allowing for fine-tuning of its steric and electronic properties. polyu.edu.hk

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from catalyst design to reaction optimization. acs.orgunsw.edu.au For a molecule like this compound, these computational tools offer significant opportunities.

ML models could be developed to predict the catalytic performance of this compound and its derivatives in various reactions. acs.org By training algorithms on existing data for other amino alcohols, it may be possible to forecast its efficacy and selectivity, thereby guiding experimental efforts. Active learning workflows, where the ML model suggests the next set of experiments to perform, could accelerate the discovery of optimal reaction conditions and novel catalyst structures. nih.gov

Investigations into Unusual Reactivity and Selectivity Patterns

The specific substitution pattern of this compound, particularly the presence of a quaternary carbon center adjacent to the hydroxyl group, may lead to unusual reactivity and selectivity.

Future mechanistic studies could focus on how the steric bulk around the chiral centers influences the outcomes of reactions where it is used as a catalyst or ligand. For example, in hydrogen-borrowing alkylation reactions, the steric hindrance of the protecting group on the amine has been shown to be crucial for preventing racemization. nih.gov Similar effects could be at play with the inherent structure of this compound.

Conclusion

Summary of Key Research Contributions

While direct research on 3-(Aminomethyl)-3-methylnonan-4-ol is sparse, the collective knowledge on the synthesis and application of γ-amino alcohols provides a strong foundation for understanding its potential. Key contributions in the field of asymmetric synthesis have established reliable methods for producing such chiral molecules with high stereocontrol. nih.govrsc.orgresearchgate.net Research into the utility of amino alcohols as chiral auxiliaries and ligands highlights the potential value of this specific compound in enabling stereoselective transformations. acs.orgrsc.org

Significance of this compound in Advancing Chemical Knowledge

The study and characterization of novel compounds like this compound are fundamental to advancing chemical knowledge. As a chiral γ-amino alcohol, it represents a potentially valuable tool for synthetic chemists. Its synthesis would provide an opportunity to apply and potentially refine existing methodologies for creating stereochemically complex molecules. Furthermore, exploring its applications as a chiral ligand or auxiliary could lead to the development of new and more efficient asymmetric transformations, contributing to the broader field of organic synthesis and the production of enantiomerically pure compounds for various industries.

Q & A

Q. How do researchers validate the compound’s role as a synthetic precursor in multi-step organic syntheses?

- Methodological Answer : Stepwise functionalization (e.g., amidation, alkylation) followed by characterization (NMR, HRMS) confirms reactivity. Case studies from related compounds (e.g., 4-amino-3-methoxybenzoate esters) demonstrate utility in constructing heterocycles or peptide mimetics. Retrosynthetic analysis (e.g., using Synthia) identifies optimal pathways for complex targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.